α4β2 nAChR Subtype Selectivity Profile
A-84543 demonstrates a significantly higher selectivity for the α4β2 nicotinic acetylcholine receptor subtype over α3β4 and α7 compared to the non-selective agonist nicotine and the alternative ligand A-85380 [1]. This selectivity is critical for dissecting the roles of specific nAChR subtypes in complex biological systems.
| Evidence Dimension | Receptor Subtype Selectivity Ratio |
|---|---|
| Target Compound Data | A-84543: α3β4/α4β2 = 1357; α7/α4β2 = 242; α3β4/α7 = 5.58 |
| Comparator Or Baseline | Nicotine: α3β4/α4β2 = 50.0; α7/α4β2 = 7.43; α3β4/α7 = 0.67. A-85380: α3β4/α4β2 = 557.14; α7/α4β2 = 3000; α3β4/α7 = 0.18 |
| Quantified Difference | A-84543's α3β4/α4β2 selectivity is 27-fold higher than nicotine's. Its α7/α4β2 selectivity is 33-fold higher than nicotine's. |
| Conditions | Ki values determined in stably transfected cells expressing human α4β2, α3β4, and α7 nAChR subtypes. |
Why This Matters
Procurement of A-84543 is essential for researchers requiring a selective α4β2 agonist to minimize off-target effects in nAChR studies.
- [1] Ogunjirin AE, Fortunak JM, Brown LL, Xiao Y, Dávila-García MI. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neurochem Res. 2015;40(10):2131-2142. Table IV. View Source
